1-(2-Bromoethyl)-3-phenylurea
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
5157-48-2 |
|---|---|
Molecular Formula |
C9H11BrN2O |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-phenylurea |
InChI |
InChI=1S/C9H11BrN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |
InChI Key |
JXTNSWBSWXAYBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Bromoethyl 3 Phenylurea
Synthesis
A common method for synthesizing 1-(2-Bromoethyl)-3-phenylurea is the direct addition of phenyl isocyanate to 2-bromoethylamine (B90993). This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN) at temperatures ranging from room temperature to 50°C, yielding the product in 70-85% yield.
Another synthetic route involves the alkylation of phenylurea with 2-bromoethyl bromide in the presence of a base such as potassium carbonate (K2CO3). This reaction can be performed under reflux conditions in acetonitrile, or more efficiently, using microwave irradiation, which can significantly reduce the reaction time and improve the yield to as high as 93%. A solvent-free approach using ball milling has also been reported, though it generally results in lower yields (30-70%).
Chemical Reactions
This compound can undergo several types of chemical reactions:
Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by various nucleophiles. Common reagents used for this purpose include sodium azide (B81097), potassium thiocyanate, and sodium methoxide. For instance, reaction with ammonia can replace the bromine with an amino group, forming 1-(2-aminoethyl)-3-phenylurea.
Oxidation and Reduction: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, and reduced by reagents such as lithium aluminum hydride or sodium borohydride, leading to various derivatives.
Hydrolysis: Under acidic or basic conditions, the urea (B33335) moiety can be hydrolyzed to produce the corresponding amines and carbon dioxide.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3-phenylurea is dependent on its specific biological application. In biological systems, it is thought to interact with cellular targets like enzymes or receptors. The urea (B33335) portion of the molecule is capable of forming hydrogen bonds with biological macromolecules, while the bromine atom can participate in electrophilic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Bromoethyl)-3-phenylurea are linked to its ability to interact with biological systems. As a substituted urea (B33335), it belongs to a class of compounds known for a wide range of biological activities. ontosight.ai The presence of the reactive bromoethyl group suggests it could act as an alkylating agent, potentially modifying the structure and function of biomolecules.
Structure Activity Relationships Sar
The biological activity of phenylurea derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the other nitrogen atom. nih.gov For 1-(2-Bromoethyl)-3-phenylurea, modifications to the bromoethyl group or the phenyl ring can significantly alter its biological profile.
Metabolism
Detailed metabolic pathways for 1-(2-Bromoethyl)-3-phenylurea are not extensively described in the provided search results. However, based on its structure, potential metabolic transformations could include hydrolysis of the urea (B33335) linkage and enzymatic modification of the bromoethyl group, such as dehalogenation or conjugation with endogenous molecules like glutathione.
Research Applications
1-(2-Bromoethyl)-3-phenylurea serves as a versatile building block in several areas of scientific research.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules. The reactive bromoethyl group allows for the introduction of various functional groups through nucleophilic substitution.
Medicinal Chemistry: The compound is explored as a potential pharmaceutical intermediate for the development of new drugs. Urea (B33335) derivatives are a common scaffold in drug discovery. ontosight.ai
Chemical Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Analytical Methods
The characterization and quantification of 1-(2-Bromoethyl)-3-phenylurea and related compounds rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure, with characteristic signals for the bromoethyl and phenylurea protons.
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to validate the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the analysis of phenylurea compounds, including herbicides, in various samples. chromatographyonline.com This technique can be used for both qualitative and quantitative analysis. chromatographyonline.com
Recent Advances and Future Research Directions
Recent research on phenylurea derivatives continues to explore their potential in various fields. The development of more efficient and environmentally friendly synthetic methods, such as microwave-assisted synthesis and solvent-free ball milling, represents a significant advancement.
Future research is likely to focus on:
Synthesizing and evaluating new analogs of 1-(2-Bromoethyl)-3-phenylurea with modified substituents to explore their structure-activity relationships further.
Investigating the specific molecular targets and mechanisms of action to better understand its biological effects.
Exploring its potential applications in materials science and agricultural chemistry. ontosight.ai
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Bromoethyl)-3-phenylurea, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via a multi-step process:
Hydroxyethylation : Reacting a brominated precursor with ethylene oxide to introduce the hydroxyethyl group .
Urea Formation : Coupling the intermediate with phenyl isocyanate under controlled pH (7–9) and temperature (40–60°C) to form the urea backbone .
- Key Variables :
- Catalyst : Use of triethylamine or DBU improves nucleophilic substitution efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require post-synthesis purification .
Q. How is this compound structurally characterized, and what analytical techniques are most reliable?
- Primary Techniques :
- NMR : H/C NMR confirms the presence of the bromoethyl group (δ ~3.5–4.0 ppm for CHBr) and phenylurea protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry : ESI-MS (expected [M+H] at m/z 291.148) validates molecular weight .
- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of the bromoethyl substituent .
Advanced Research Questions
Q. How do substituent variations (e.g., bromoethyl vs. cyclopropyl groups) alter the compound’s bioactivity and reactivity?
- Comparative Analysis :
- Mechanistic Insight : The bromoethyl group enhances electrophilicity, improving binding to cysteine residues in target enzymes. Cyclopropyl analogs exhibit higher rigidity, favoring entropy-driven binding .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Root Causes of Discrepancies :
- Purity Variations : Impurities from incomplete urea coupling (e.g., residual isocyanate) may skew bioassay results. Use HPLC (≥99% purity threshold) for batch standardization .
- Assay Conditions : Differences in buffer pH (e.g., Tris vs. PBS) affect protonation states. Standardize assays at physiological pH (7.4) with controls for redox interference .
- Validation Protocol :
Replicate assays across independent labs using blinded samples.
Apply multivariate regression to isolate confounding variables (e.g., solvent DMSO concentration) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- In Silico Workflow :
Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase domains) .
ADME Prediction : SwissADME estimates logP (optimal range: 2–3) and CYP450 metabolism risks .
- Case Study : Replacing the bromoethyl group with a fluorinated ethyl chain reduced hepatotoxicity (predicted via ProTox-II) while maintaining potency .
Methodological Guidance for Contradictory Data
Q. What statistical approaches are recommended for analyzing dose-response variability in cytotoxicity studies?
- Robust Methods :
- Non-linear Regression : Fit data to a Hill equation model to calculate EC and Hill coefficients.
- Bootstrap Resampling : Quantify confidence intervals for small datasets (n < 6) .
- Troubleshooting : Outliers may arise from cell line heterogeneity (e.g., HeLa vs. HEK293). Validate with single-cell cloning or RNA-seq profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
